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Compound of Interest

Compound Name: DPM-1001 trihydrochloride

Cat. No.: B11934143 Get Quote

An In-depth Technical Guide

DPM-1001 trihydrochloride, an analog of the protein-tyrosine phosphatase 1B (PTP1B)

inhibitor trodusquemine (MSI-1436), is a potent, selective, and orally bioavailable small

molecule with a dual mechanism of action.[1][2][3] It functions as a non-competitive, allosteric

inhibitor of PTP1B and as a highly selective copper chelator.[2][4][5] These properties position

DPM-1001 as a promising therapeutic candidate for metabolic diseases, such as type 2

diabetes and obesity, as well as for conditions characterized by copper dysregulation, like

Wilson's disease.[1][4][5] This technical guide provides a comprehensive overview of the

preclinical studies of DPM-1001, detailing its mechanism of action, in vitro and in vivo efficacy,

and the experimental protocols utilized in its evaluation.

Mechanism of Action
DPM-1001 exerts its therapeutic effects through two primary mechanisms:

PTP1B Inhibition: PTP1B is a key negative regulator of both insulin and leptin signaling

pathways.[1][6] By inhibiting PTP1B, DPM-1001 enhances the phosphorylation of the insulin

receptor and its downstream substrates, as well as the JAK2/STAT3 pathway in leptin

signaling.[6] This leads to improved glucose homeostasis and reduced appetite.[1][6] DPM-

1001 is a potent inhibitor of PTP1B with an IC50 of 100 nM.[2][3][6] The potency of DPM-

1001 against the full-length PTP1B (1-405) is time-dependent, improving from an IC50 of

600 nM with no pre-incubation to 100 nM after a 30-minute pre-incubation.[2] This suggests
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a conformational change or slow-binding kinetics. In contrast, its inhibition of the truncated

form of PTP1B (1-321) is not time-dependent.[2]

Copper Chelation: DPM-1001 is a highly selective chelator of copper.[4][5] This property is

particularly relevant for the treatment of Wilson's disease, a genetic disorder characterized

by toxic copper accumulation in the liver and brain due to mutations in the ATP7B gene.[4][5]

Preclinical studies have demonstrated that DPM-1001 can effectively reduce copper levels in

these organs and promote its excretion.[4][5] The copper chelation activity of DPM-1001 has

also been shown to enhance its potency as a PTP1B inhibitor.[1]

Preclinical Efficacy
The preclinical efficacy of DPM-1001 has been evaluated in various in vitro and in vivo models,

with significant findings in the areas of metabolic disease and Wilson's disease.

In Vitro Studies
Assay Cell Line/System Key Findings Reference

PTP1B Inhibition Recombinant PTP1B
IC50 = 100 nM (with

30 min pre-incubation)
[2][3][6]

Copper Chelation In vitro assays
Potent and highly

selective for copper
[4][5]

Cell Viability in

Copper Overload

HepG2 cells with

ATP7B knockdown

DPM-1001 (2 µM)

improved cell viability

in the presence of

high copper

concentrations (>0.5

mM)

[5]

Fibroblasts from

Wilson's disease

patients

Eliminated adverse

effects associated

with copper

accumulation

[4][5]

In Vivo Studies: Diet-Induced Obesity
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In a mouse model of diet-induced obesity, DPM-1001 demonstrated significant anti-diabetic

and anti-obesity effects.

Parameter Animal Model Treatment Key Findings Reference

Body Weight

18-week-old,

high-fat diet-fed

male C57bl6/J

mice

5 mg/kg DPM-

1001, once daily

for 50 days (oral

or

intraperitoneal)

Led to a 5%

decrease in body

weight, with

weight loss

starting within 5

days of treatment

and continuing

for approximately

3 weeks.

[2]

Glucose

Metabolism

18-week-old,

high-fat diet-fed

male C57bl6/J

mice

5 mg/kg DPM-

1001, once daily

for 50 days (oral

or

intraperitoneal)

Improved

glucose

tolerance and

insulin sensitivity.

[2]

In Vivo Studies: Wilson's Disease
DPM-1001 has shown promise in a genetic mouse model of Wilson's disease, the toxic milk

mouse, which has a mutation in the Atp7b gene.
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Parameter Animal Model Treatment Key Findings Reference

Tissue Copper

Levels

6-8 week-old

male C3He-

Atp7btx-j (toxic

milk) mice

5 mg/kg DPM-

1001,

intraperitoneally

for 2 weeks

Lowered copper

levels in the liver

and brain.

[1][4][5]

Copper Excretion

6-8 week-old

male C3He-

Atp7btx-j (toxic

milk) mice

5 mg/kg DPM-

1001,

intraperitoneally

for 2 weeks

Increased

excretion of

copper in the

feces.

[4][5]

Metallothionein

Levels

6-8 week-old

male C3He-

Atp7btx-j (toxic

milk) mice

5 mg/kg DPM-

1001,

intraperitoneally

for 2 weeks

Lowered

elevated

metallothionein

levels in the liver

and brain.

[5]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The

following are protocols for key experiments conducted with DPM-1001.

PTP1B Inhibition Assay
This protocol outlines a typical enzymatic assay to determine the inhibitory activity of DPM-

1001 against PTP1B.

Materials:

Recombinant human PTP1B (catalytic domain)

p-Nitrophenyl phosphate (pNPP) as substrate

Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

DPM-1001 trihydrochloride

96-well microplate
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Spectrophotometer

Procedure:

1. Prepare serial dilutions of DPM-1001 in the assay buffer.

2. Add 10 µL of each DPM-1001 dilution to the wells of a 96-well plate.

3. Add 80 µL of a solution containing recombinant PTP1B to each well.

4. Pre-incubate the plate at 37°C for 30 minutes.

5. Initiate the reaction by adding 10 µL of pNPP solution to each well.

6. Incubate the plate at 37°C for 15-30 minutes.

7. Stop the reaction by adding 50 µL of 1 M NaOH.

8. Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

9. Calculate the percent inhibition for each concentration of DPM-1001 and determine the

IC50 value.

Diet-Induced Obesity Mouse Model
This protocol describes the in vivo evaluation of DPM-1001 in a diet-induced obesity model.

Animal Model:

Male C57BL/6J mice, 18 weeks of age.

Mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce

obesity and insulin resistance.

Drug Administration:

DPM-1001 is administered at a dose of 5 mg/kg body weight.

Administration is performed once daily for 50 days.
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The route of administration can be oral gavage or intraperitoneal injection.

Efficacy Endpoints:

Body Weight: Monitored daily or weekly.

Glucose Tolerance Test (GTT):

1. Fast mice for 6 hours.

2. Administer a bolus of glucose (1-2 g/kg) via oral gavage or intraperitoneal injection.

3. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose

administration.

Insulin Tolerance Test (ITT):

1. Fast mice for 4-6 hours.

2. Administer human insulin (0.75-1 U/kg) via intraperitoneal injection.

3. Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.

Toxic Milk Mouse Model of Wilson's Disease
This protocol details the study of DPM-1001 in a genetic mouse model of Wilson's disease.

Animal Model:

Male C3He-Atp7btx-j mice (toxic milk mice), 6-8 weeks of age. These mice have a

missense mutation in the Atp7b gene, leading to copper accumulation.

Drug Administration:

DPM-1001 is administered at a dose of 5 mg/kg body weight.

Administration is via intraperitoneal injection, once daily for 2 weeks.

Efficacy Endpoints:
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Tissue Copper Levels:

1. At the end of the treatment period, euthanize the mice and collect liver and brain

tissues.

2. Digest the tissues using a mixture of nitric acid and hydrogen peroxide.

3. Analyze the copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-

MS).

Copper Excretion:

1. House mice in metabolic cages to collect feces.

2. Process the fecal samples and analyze for copper content using ICP-MS.

Visualizations
DPM-1001 Mechanism of Action in Signaling Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insulin Signaling

Leptin Signaling

Insulin Insulin Receptor (IR) p-IR IRS p-IRS PI3K/Akt Pathway Glucose Uptake

Leptin Leptin Receptor (LR) JAK2 p-JAK2 STAT3 p-STAT3 Gene Expression
(Appetite Regulation)

PTP1B

Dephosphorylates

Dephosphorylates

Dephosphorylates

Dephosphorylates

DPM-1001 Inhibits

Click to download full resolution via product page

Caption: DPM-1001 inhibits PTP1B, enhancing insulin and leptin signaling.

Preclinical Evaluation Workflow for DPM-1001
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In Vitro Evaluation

In Vivo Evaluation
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Caption: Workflow of DPM-1001 preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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